molecular formula C18H16N2O2S B603494 2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 1262138-64-6

2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

Cat. No. B603494
CAS RN: 1262138-64-6
M. Wt: 324.4g/mol
InChI Key: HWMROZJOLOPEOJ-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran is a type of organic compound that consists of a benzene ring fused to a saturated five-membered oxygen heterocycle . It’s a structural motif found in many bioactive molecules, including natural products and synthetic compounds with useful biological activity .


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives has been a subject of research, with various methods being developed . For instance, one method involves the use of sodium phenate and 2-chloroethanol as raw materials, with copper chloride and ferric chloride mixed solid added as a catalyst .


Molecular Structure Analysis

The 2,3-dihydrobenzofuran skeleton comprises a saturated five-membered oxygen heterocycle fused to a benzene ring, with the oxygen atom adjacent to the aromatic system .


Chemical Reactions Analysis

The chemical reactions involving 2,3-dihydrobenzofuran derivatives can be classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzofuran derivatives can vary. For example, (2,3-dihydrobenzofuran-5-yl)(furan-2-yl)methanol has a molecular weight of 216.23, a boiling point of 341.2±30.0 °C (Predicted), and a density of 1.271±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .

Safety And Hazards

The safety and hazards of a specific compound depend on its structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed information .

Future Directions

The future directions in the research of 2,3-dihydrobenzofuran derivatives could involve the development of novel organocatalytic and metal-catalysed reactions, as well as the synthesis of new bioactive molecules .

properties

IUPAC Name

2-(2,3-dihydro-1-benzofuran-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-11-2-4-14-16(8-11)23-18(19-14)20-17(21)10-12-3-5-15-13(9-12)6-7-22-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMROZJOLOPEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide

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